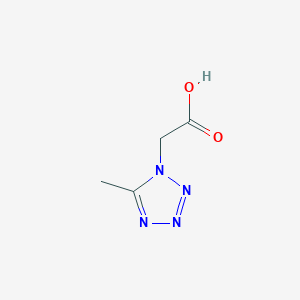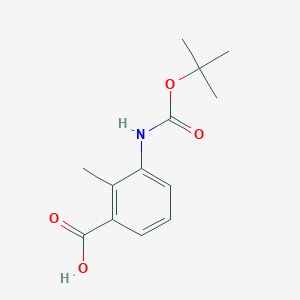
2,3-Diamino-5-methylpyridine
Übersicht
Beschreibung
2,3-Diamino-5-methylpyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
2,3-Diamino-5-methylpyridine derivatives have been investigated for their antitumor activities. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Synthesis of 6-Substituted-5-deazapteridines
A procedure for the synthesis of 2,4-diamino-6-substituted-5-deazapteridines (pyrido[2,3-d]pyrimidines) was described, involving the condensation of various intermediates to produce compounds like 2-amino-3-cyano-5-methylpyridine and 2,4-diamino-6-methyl-5-deazapteridine (Degraw & Tagawa, 1982).
Intermediate in Medicine and Pesticide Synthesis
2-Chloro-5-trichloromethylpyridine, closely related to this compound, serves as an important intermediate in synthesizing various medicines and pesticides. Techniques like extraction, distillation, and chromatography have been employed to purify photochlorinated products of 3-methylpyridine, with the purity of the final product surpassing 99% (Su Li, 2005).
Corrosion Inhibition in Steel
Chromenopyridine derivatives, related to this compound, have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. The derivatives exhibited significant inhibition efficiency, with one showing as high as 92.4% effectiveness. These compounds act as cathodic inhibitors and adhere well to the Langmuir adsorption isotherm model (Ansari et al., 2017).
Fluorescent Properties for Dye Synthesis
2,5-Diamino-3,6-dicyanopyrazine, synthesized from a compound similar to this compound, has shown potential as a fluorescent chromophore for dye materials. Modifications of its amino and cyano groups led to the development of numerous new fluorescent dyes, demonstrating varied absorption and fluorescent properties (Shirai et al., 1998).
Electrophoretic Separation Optimization
Research on the electrophoretic mobilities of substituted methylpyridines, including derivatives of this compound, has contributed to the understanding of pH and separation relationships in free solution capillary electrophoresis. This study provided insights into improving separation techniques (Wren, 1991).
Safe and Efficient Synthesis of 3-Methylpyridine-N-oxide
3-Methylpyridine-N-oxide, an essential intermediate for 2-chloro-5-methylpyridine synthesis used in nicotine insecticides, can be produced more safely and efficiently using microreaction systems. This method has shown higher yields and better reaction control compared to traditional methods (Sang et al., 2020).
Safety and Hazards
2,3-Diamino-5-methylpyridine is harmful in contact with skin and if inhaled. It may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Wirkmechanismus
Target of Action
It is known that similar compounds are used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the sm cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
Its role in the sm cross-coupling reaction suggests that it contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of 2,3-Diamino-5-methylpyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust across a range of reaction conditions.
Biochemische Analyse
Biochemical Properties
2,3-Diamino-5-methylpyridine plays a significant role in various biochemical reactions. It forms charge transfer complexes with tetrachloro-p-benzoquinone and tetracyanoethylene . Additionally, it has been used in the synthesis of imidazopyridines and organometallic complexes . The interactions of this compound with enzymes, proteins, and other biomolecules are crucial for its function. For instance, it can act as a reagent in the synthesis of imidazopyridinium-4-hydroxybenzoate .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form charge transfer complexes and its interactions with other molecules play a crucial role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound remains stable under specific conditions, but its effects on cellular function may vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFREYTVOPXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443616 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-29-7 | |
| Record name | 2,3-DIAMINO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)







![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)

